
三氯(三氯甲基)硅烷
描述
Trichloro(trichloromethyl)silane is an organosilicon compound with the chemical formula Cl₃CSiCl₃. It is a colorless liquid that is highly reactive and used in various industrial and scientific applications. The compound is known for its ability to undergo hydrolysis and form siloxane polymers, making it valuable in the production of silicone-based materials.
科学研究应用
Trichloro(trichloromethyl)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and siloxane polymers.
Biology: Employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Utilized in the development of silicone-based medical devices and materials.
Industry: Applied in the production of silicone rubbers, resins, and sealants
作用机制
Target of Action
Trichloro(trichloromethyl)silane is a type of chlorosilane . Chlorosilanes are compounds in which silicon is bonded to from one to four chlorine atoms with other bonds to hydrogen and/or alkyl groups . The primary targets of trichloro(trichloromethyl)silane are these silicon-chlorine bonds .
Mode of Action
Trichloro(trichloromethyl)silane interacts with its targets by reacting vigorously with water, moist air, or steam . This reaction produces heat and toxic, corrosive fumes of hydrogen chloride .
Pharmacokinetics
It is known that the compound is highly reactive and can react with water and alcohols
Result of Action
The primary result of trichloro(trichloromethyl)silane’s action is the production of heat and hydrogen chloride upon reaction with water, moist air, or steam . Hydrogen chloride is a strong acid that can cause burns and other injuries, indicating that the compound’s action can have significant molecular and cellular effects .
Action Environment
The action of trichloro(trichloromethyl)silane is strongly influenced by environmental factors. The compound is highly flammable and reacts vigorously with water to release hydrogen chloride . Therefore, its action, efficacy, and stability can be significantly affected by the presence of water, moisture in the air, and heat .
准备方法
Synthetic Routes and Reaction Conditions: Trichloro(trichloromethyl)silane can be synthesized through the chlorination of methyltrichlorosilane. The process involves introducing chlorine into methyltrichlorosilane in the presence of catalysts such as benzoyl peroxide and ferric chloride. This reaction typically occurs under controlled conditions to achieve high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, trichloro(trichloromethyl)silane is produced using liquid-phase chlorination reactions. This method is advantageous due to its simplicity and cost-effectiveness. The reaction is carried out at low temperatures without the need for illumination, reducing equipment investment and operational costs .
化学反应分析
Types of Reactions: Trichloro(trichloromethyl)silane undergoes various chemical reactions, including hydrolysis, alcoholysis, and reduction. These reactions are facilitated by the compound’s high reactivity and the presence of multiple chlorine atoms.
Common Reagents and Conditions:
Hydrolysis: Reacts with water to form siloxane polymers and hydrochloric acid.
Alcoholysis: Reacts with alcohols to produce alkoxysilanes and hydrochloric acid.
Reduction: Reacts with alkali metals to form cross-linked silicon-containing materials.
Major Products Formed:
Hydrolysis: Siloxane polymers and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Cross-linked silicon-containing materials.
相似化合物的比较
Methyltrichlorosilane (CH₃SiCl₃): A monomer used in the production of cross-linked siloxane polymers.
Trichlorosilane (HSiCl₃): An inorganic compound used as a precursor to ultrapure silicon in the semiconductor industry.
Uniqueness: Trichloro(trichloromethyl)silane is unique due to its high reactivity and ability to form siloxane polymers rapidly. Unlike methyltrichlorosilane and trichlorosilane, it contains a trichloromethyl group, which enhances its reactivity and makes it suitable for specific applications in surface modification and polymer synthesis .
属性
IUPAC Name |
trichloro(trichloromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl6Si/c2-1(3,4)8(5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUUHVWMPSPGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066262 | |
| Record name | Silane, trichloro(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17760-13-3 | |
| Record name | Trichloro(trichloromethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17760-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017760133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(trichloromethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trichloro(trichloromethyl)silane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7U45GV5FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trichloro(trichloromethyl)silane behave at high temperatures?
A1: [] Thermal decomposition of Trichloro(trichloromethyl)silane at temperatures around 250-260°C leads to the formation of dichlorocarbene. This process involves the α-elimination of silicon tetrachloride. The generated dichlorocarbene can then participate in further reactions, such as cyclopropanation. For example, when pyrolyzed in the presence of cyclohexene, Trichloro(trichloromethyl)silane forms 7,7-dichloronorcarane. []
Q2: Can Trichloro(trichloromethyl)silane be used to introduce the trichloromethyl group into other molecules?
A2: [] While Trichloro(trichloromethyl)silane can react with diazomethane to insert a methylene group into the silicon-halogen bond, it does not readily transfer the trichloromethyl group. [] In contrast, other reagents like (trichloromethyl)mercury compounds are more effective for trichloromethyl group transfer reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


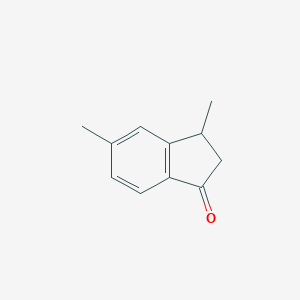
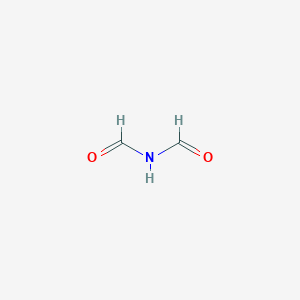


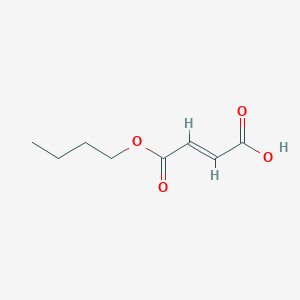
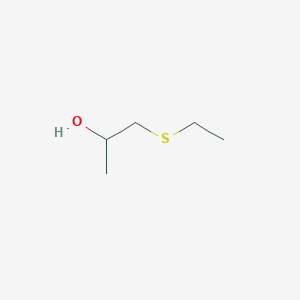


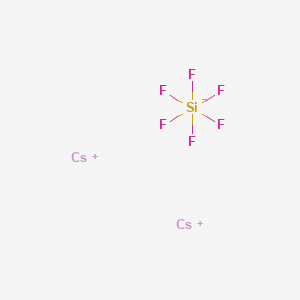
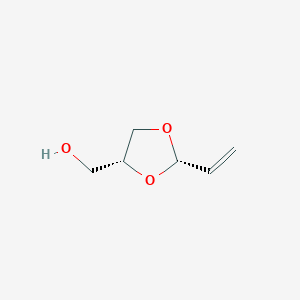
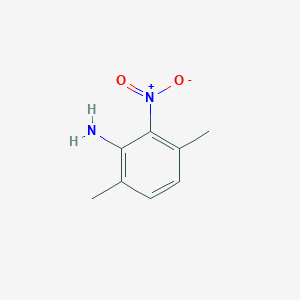

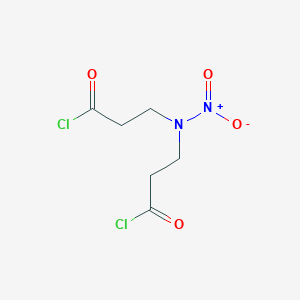
![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)
